Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Beschreibung

Systematic IUPAC Name and CAS Registry Number (22965-79-3)

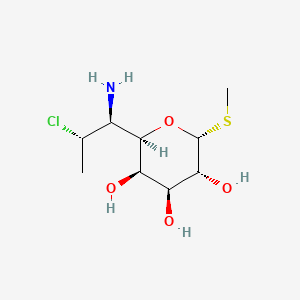

Methyl 7-chloro-7-deoxy-1-thiolincosaminide is systematically named (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol according to IUPAC guidelines. Its CAS Registry Number, 22965-79-3 , serves as a unique identifier across chemical databases and commercial catalogs. The molecular formula C₉H₁₈ClNO₄S reflects its composition, with a molecular weight of 271.76 g/mol .

The compound’s stereochemical configuration is critical to its identity. The octose-derived oxane ring adopts a chair conformation, with substituents at positions C-2, C-3, C-4, C-5, and C-6 in the R, R, S, R, and R configurations, respectively. The (1S,2S)-1-amino-2-chloropropyl side chain at C-2 further defines its spatial arrangement.

Structural Relationship to Lincosamide Antibiotics

This compound belongs to the lincosamide family, a class of antibiotics characterized by a thiooctose moiety linked to a proline-derived fragment via an amide bond. Its structure aligns with the core scaffold of lincomycin and clindamycin , but distinct modifications differentiate it:

| Feature | Lincomycin/Clindamycin | This compound |

|---|---|---|

| C-1 Substituent | Hydroxyl (-OH) | Methylthio (-SCH₃) |

| C-7 Modification | Hydroxyl (-OH) in lincomycin; Chloro (-Cl) in clindamycin | Chloro (-Cl) and deoxygenation |

| Side Chain | N-methylpropylproline | (1S,2S)-1-amino-2-chloropropyl |

These structural changes arise from semi-synthetic derivatization or biosynthetic pathway variations. The methylthio group at C-1 enhances lipophilicity compared to lincomycin, potentially altering ribosomal binding kinetics. The C-7 chloro substituent mirrors clindamycin’s modification, which is known to improve antibacterial potency by resisting enzymatic inactivation.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO4S/c1-3(10)4(11)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,12-14H,11H2,1-2H3/t3-,4+,5-,6+,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQUVMUAMNLLX-WCFBUKAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704848 | |

| Record name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22965-79-3 | |

| Record name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The substitution of the 7-hydroxy group with chlorine using thionyl chloride (SOCl₂) is a cornerstone of this method. The process begins with the hydrochloride salt of the precursor, 7(S)-chloro-7-deoxylincomycin, which is reacted with excess thionyl chloride in an inert solvent under reflux conditions. Key steps include:

-

Solvent Selection : Carbon tetrachloride (CCl₄) is preferred due to its inertness and ability to dissolve both reactants. Alternatives like chloroform or methylene chloride are also viable.

-

Reaction Conditions : The mixture is stirred under nitrogen at room temperature for 1–18 hours, followed by refluxing at 77°C (for CCl₄) for 1–5 hours to ensure complete substitution.

-

Workup : After cooling, the solvent is removed under vacuum, and the residue is treated with ethanol to convert sulfite byproducts into the target compound.

Table 1: Thionyl Chloride Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Carbon tetrachloride, chloroform |

| Temperature | Reflux (77°C for CCl₄) |

| Reaction Time | 1–5 hours at reflux |

| Atmosphere | Nitrogen |

| Yield* | 60–75% (crude) |

*Post-purification yields depend on chromatography efficiency.

Purification and Isolation

The crude product is purified via silica gel chromatography using methanol-chloroform (1:9 v/v) as the eluent. This step removes unreacted starting materials and phosphine oxide byproducts, yielding a white solid with >95% purity.

Silylation and Cyano Substitution Approach

Silylation of the Hydroxyl Groups

Prior to cyanide introduction, hydroxyl groups at positions 2, 3, and 4 are protected using trimethylsilyl (TMS) ethers. This is achieved by reacting methyl 7(S)-chloro-7-deoxy-α-thiolincosaminide with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine:

Table 2: Silylation Reaction Parameters

| Component | Quantity per 0.1 M Substrate |

|---|---|

| HMDS | 138 mL |

| TMCS | 24.4 mL |

| Solvent | Pyridine (138 mL) |

| Temperature | 25°C |

Cyanide Substitution

The silylated intermediate is reacted with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 100°C for 18 hours. This nucleophilic substitution replaces the 7-chloro group with a cyano group, forming methyl 7(R)-cyano-7-deoxy-α-thiolincosaminide.

Key Observations:

Deprotection and Final Isolation

The TMS groups are cleaved using aqueous HCl (pH 1), and the product is extracted with methylene chloride. Final purification involves silica gel chromatography with chloroform-methanol (6:1 v/v), achieving a 50–65% overall yield.

Rydon Reagent Method

Reaction with Triphenylphosphine and Hexachloroethane

This method employs the Rydon reagent (triphenylphosphine and hexachloroethane) to facilitate chlorine substitution. The process involves:

Table 3: Rydon Reagent Reaction Setup

| Component | Quantity |

|---|---|

| Triphenylphosphine | 1.2 equivalents |

| Hexachloroethane | 1.5 equivalents |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

Workup and Yield Optimization

Excess reagent is quenched with methanol, and the mixture is filtered to remove triphenylphosphine oxide. The filtrate is evaporated, and the residue is subjected to solvent extraction (ether and methylene chloride) followed by basification with KOH. Chromatography over silica gel with methanol-chloroform (1:9 v/v) yields the product at 55–70% purity.

Comparative Analysis of Methods

Efficiency and Scalability

-

Thionyl Chloride : High scalability but requires stringent temperature control.

-

Silylation-Cyano Route : Superior stereochemical control but involves toxic cyanide reagents.

-

Rydon Reagent : Moderate yields but avoids hazardous SOCl₂.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide: undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, various amine derivatives, and substituted oxane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Properties

Antibiotic Activity

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is structurally related to clindamycin, which is effective against a variety of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoa. The compound's antibiotic properties are attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to clindamycin's mechanism of action .

Impurity in Clindamycin Production

As an impurity in the production of clindamycin, understanding the behavior and characteristics of this compound is crucial for ensuring the quality and efficacy of clindamycin formulations. Research indicates that controlling impurities can enhance the overall therapeutic effectiveness of antibiotic treatments .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound often involves various chemical reactions that modify lincomycin derivatives. The process typically includes steps like silylation and recrystallization, which are essential for obtaining pure forms of the compound suitable for pharmaceutical applications .

Characterization Techniques

Characterization of this compound is performed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods help in confirming the purity and structural integrity of the compound during its synthesis and application in drug formulations .

Wirkmechanismus

The mechanism by which Methyl 7-Chloro-7-deoxy-1-thiolincosaminide exerts its effects involves interactions with specific molecular targets. The amino and chloropropyl groups are key functional groups that interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

- Appearance : Pale white crystalline solid .

- Melting Point : 168–170°C .

- Solubility: Soluble in DMSO and methanol (MeOH) .

- Storage : Stable at 0–8°C, with transport recommended at room temperature .

- Purity : ≥95% (GC) or ≥97% (HPLC-ELSD) depending on synthesis protocols .

As Clindamycin Impurity 16 , this compound is closely monitored during pharmaceutical production to ensure the quality of the final antibiotic product .

Comparison with Similar Compounds

Structural and Functional Differentiation

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is distinct from other Clindamycin intermediates due to its chloro and thioether substitutions. For example:

- Lincomycin : The natural precursor lacks the chloro substitution at position 7 and instead retains a hydroxyl group. This modification in this compound enhances stability and reactivity during semi-synthetic derivatization .

- Clindamycin : The final antibiotic product retains the chloro group but replaces the thioether with a sulfur-containing moiety in its active form, which improves bioavailability .

Physicochemical Comparison

A hypothetical comparison with other intermediates (inferred from its role in synthesis):

Stability and Handling

Research and Regulatory Considerations

- Regulatory Status: Classified as non-hazardous under GHS guidelines, unlike indole derivatives such as 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which require stringent safety protocols .

Biologische Aktivität

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide (CAS Number 22965-79-3) is a derivative of lincomycin, a well-known lincosamide antibiotic. This compound has garnered attention for its potential biological activities, particularly its antibacterial properties against Gram-positive bacteria. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₇H₃₁ClN₂O₅S

- Molecular Weight : 410.96 g/mol

- Physical State : White powder

This compound is a modification of the monosaccharide D-glucose and serves as an intermediate in the synthesis of various lincomycin-derived antibiotics .

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting the formation of peptide bonds during translation. This action is similar to that of other lincosamide antibiotics, which are effective against a range of Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.

Structure-Activity Relationships (SAR)

Research has shown that modifications at the C-7 position significantly influence the antibacterial activity of lincomycin derivatives. The introduction of chlorine and thiol groups at this position enhances the compound's binding affinity to bacterial ribosomes, thereby increasing its efficacy. A study on various lincomycin derivatives demonstrated that compounds with similar modifications exhibited improved antibacterial properties compared to their parent structures .

Table 1: Comparison of Lincomycin Derivatives

| Compound Name | C-7 Modification | Antibacterial Activity |

|---|---|---|

| Lincomycin | None | Reference |

| This compound | Chlorine + Thiol | Enhanced |

| 7-Iodo-7-deoxylincomycin | Iodine | Superior to Lincomycin |

| Pirlimycin | None | Moderate |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study published in The Journal of Antibiotics evaluated various lincomycin derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, comparable to that of established antibiotics like vancomycin .

- Resistance Mechanisms : Research has also focused on understanding how modifications in lincomycin derivatives can overcome bacterial resistance mechanisms. This compound was found to retain effectiveness against strains harboring the erm gene, which typically confers resistance to lincosamides .

- In Vivo Studies : Animal model studies have shown promising results for this compound in treating infections caused by resistant Gram-positive bacteria. These studies suggest that this compound could be a valuable addition to the arsenal against antibiotic-resistant pathogens.

Q & A

Q. What are the established synthetic routes for Methyl 7-Chloro-7-deoxy-1-thiolincosaminide, and what are the critical optimization parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 7-hydroxyl group of the parent thiolincosaminide scaffold, followed by methylation. Key parameters include:

- Reagent selection : Chlorinating agents (e.g., SOCl₂ or PCl₅) for introducing the chloro group, and methylating agents (e.g., iodomethane or dimethyl sulfate) for the methyl ester formation.

- Reaction conditions : Temperature control (0–25°C) to minimize side reactions, and anhydrous solvents (e.g., DMF or THF) to enhance yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for isolating high-purity products.

Reproducibility requires strict adherence to stoichiometric ratios and inert atmosphere protocols .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and include positive controls (e.g., ciprofloxacin for bacteria).

- Compound stability : Assess degradation under assay conditions (e.g., pH, temperature) via LC-MS monitoring .

- Target specificity : Perform competitive binding assays or CRISPR-based gene knockout studies to validate target engagement .

Meta-analyses of published datasets can identify confounding variables (e.g., solvent effects) .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ribosomal targets (e.g., 50S subunit proteins).

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Train models on analogs (e.g., clindamycin derivatives) to predict ADMET properties .

Validate predictions with experimental SPR (surface plasmon resonance) binding affinity measurements .

Q. How can structure-activity relationship (SAR) studies optimize the thiolincosaminide scaffold for enhanced pharmacokinetics?

- Methodological Answer : Systematic modifications and testing include:

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed supplementary materials : Include step-by-step videos or annotated spectra in supporting information .

- Collaborative validation : Partner with independent labs to replicate key steps (e.g., chlorination efficiency).

- Batch-to-batch analysis : Report yield, purity, and spectroscopic data for ≥3 independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.